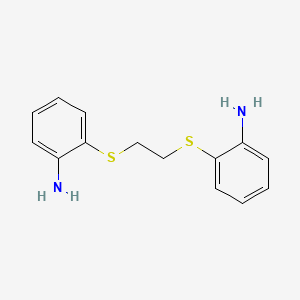
Cyanacure
Cat. No. B1207773
Key on ui cas rn:
52411-33-3
M. Wt: 276.4 g/mol
InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422467B2
Procedure details


A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[K].I[CH2:13][CH2:14]I>C(O)(C)C>[CH2:5]([S:10][C:14]1[CH:13]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3])[CH2:6][S:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1,^1:10|
|
Inputs


Step One
[Compound]
|
Name
|
1-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Three
[Compound]
|
Name
|
PTFE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
88.86 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)S
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Eight
|
Name
|
|
|
Quantity
|
99.71 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCI
|
Step Nine
[Compound]
|
Name
|
resultant suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was partially dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added over ca. 0.25 hr
|
|
Duration
|
0.25 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered hot through Whatman GF/A paper
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with 100 mL isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling overnight to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were isolated by suction filtration through Whatman #1 paper
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CSC1=C(N)C=CC=C1)SC1=C(N)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.32 g | |
| YIELD: PERCENTYIELD | 58.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

